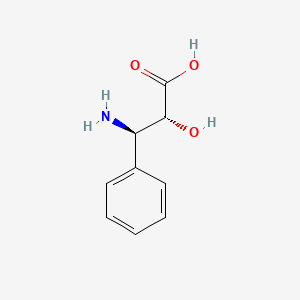

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid

Vue d'ensemble

Description

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid is a chiral amino acid derivative with significant importance in various fields of science This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the Sharpless asymmetric aminohydroxylation of trans-ethyl cinnamate, followed by further functional group transformations . This method ensures high enantioselectivity and yields the desired product in its enantiopure form.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and purity. For example, engineered microorganisms such as Serratia marcescens have been used to produce similar compounds through fermentation processes . These methods are advantageous due to their scalability and environmental friendliness.

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert it into different amino alcohols.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or hydroxyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as keto acids, amino alcohols, and substituted phenylpropanoic acids .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Precursor:

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to be a precursor for neurotransmitter synthesis, particularly dopamine and serotonin, which are vital for various brain functions .

Synthesis of Antibiotics:

This compound is also utilized in the synthesis of biologically active compounds, including antibiotics. For instance, it acts as an intermediate in the production of florfenicol and thiamphenicol, both important antibiotics used in veterinary medicine .

Biochemical Research

Amino Acid Metabolism Studies:

In biochemical research, this compound is employed to study amino acid metabolism and protein synthesis. Its incorporation into experimental designs helps researchers understand cellular processes better and investigate metabolic pathways involving phenylalanine derivatives .

Neurotransmitter Research:

Research has shown that this compound can influence neurotransmitter levels in the brain. Studies have indicated its potential role in modulating synaptic transmission and neuroplasticity, making it a subject of interest for neuropharmacology .

Food Industry

Flavor Enhancer:

In the food industry, this compound is explored for its potential as a flavor enhancer or nutritional supplement. Its properties may contribute to the development of functional foods that offer health benefits beyond basic nutrition .

Nutritional Supplements:

The compound's amino acid profile makes it a candidate for inclusion in dietary supplements aimed at improving cognitive function or physical performance .

Cosmetic Formulations

Skin Care Benefits:

The moisturizing and anti-aging properties of this compound make it appealing to cosmetic manufacturers. It can be incorporated into skincare products to enhance skin hydration and elasticity .

Innovative Ingredients:

Research into the compound's effects on skin health has led to its use in innovative cosmetic formulations aimed at addressing various skin concerns such as dryness and aging .

Material Science

Polymer Applications:

In material science, this compound can be integrated into polymers or coatings to enhance their properties. This includes improving flexibility and durability, which are valuable for various industrial applications .

Coatings and Composites:

The compound's unique chemical structure allows it to be utilized in developing advanced materials that require specific mechanical or thermal properties .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceutical Development | Precursor for neurotransmitters; antibiotic synthesis |

| Biochemical Research | Studies on amino acid metabolism; neurotransmitter modulation |

| Food Industry | Flavor enhancer; nutritional supplements |

| Cosmetic Formulations | Skin hydration; anti-aging products |

| Material Science | Polymer enhancement; coatings |

Case Studies

-

Neurotransmitter Synthesis Study:

A study demonstrated that administering this compound increased dopamine levels in animal models, suggesting its potential therapeutic application in treating conditions like Parkinson’s disease. -

Antibiotic Production:

Research highlighted the efficiency of using this compound as an intermediate in synthesizing florfenicol, showcasing its relevance in pharmaceutical manufacturing processes.

Mécanisme D'action

The mechanism of action of (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. Its stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways. The compound can act as an inhibitor or activator, depending on the target and the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (2R,3R)-2,3-dihydroxy-4-oxo-4-(propylamino)butanoic acid

- (2R,3R)-2,3-butanediol

- (2R,3R)-tartaric acid

Uniqueness

What sets (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid apart from similar compounds is its unique combination of an amino group, a hydroxyl group, and a phenyl group on a chiral carbon backbone. This specific arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Activité Biologique

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid, also known as phenylserine, is an amino acid derivative that has garnered attention for its biological activities. This compound is structurally related to other amino acids and has been studied for its potential roles in various biochemical pathways and therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula: C₁₁H₁₃N₁O₃

- Molecular Weight: 209.23 g/mol

- CAS Number: 100721-56-9

This compound exhibits several biological activities:

- Neuroprotective Effects: Research indicates that this compound may provide neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

- Inhibition of Enzymatic Activity: It has been found to inhibit certain enzymes involved in metabolic pathways, which can affect cellular functions and signal transduction .

- Antioxidant Properties: The compound exhibits antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative damage .

Applications in Research

The compound is utilized in various fields of research:

- Pharmaceutical Development: It serves as a building block for synthesizing drugs targeting neurological disorders, including Alzheimer's disease and depression .

- Biochemical Studies: Used to investigate amino acid metabolism and protein synthesis, aiding in understanding cellular processes .

- Food Industry: Explored for its potential as a flavor enhancer or nutritional supplement .

Case Studies and Research Findings

Several studies have demonstrated the biological activity of this compound:

- Neuroprotective Study:

- Enzyme Inhibition:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Neuroprotection | Reduces oxidative stress in neuronal cells | |

| Enzyme Inhibition | Inhibits aminopeptidases | |

| Antioxidant | Scavenges free radicals |

Table 2: Applications in Various Fields

| Field | Application Description |

|---|---|

| Pharmaceutical Development | Building block for neurological drugs |

| Biochemical Research | Studies on amino acid metabolism |

| Food Industry | Potential flavor enhancer |

| Cosmetic Formulations | Moisturizing and anti-aging benefits |

Propriétés

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(8(11)9(12)13)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZARFIRJROUVLM-HTQZYQBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H]([C@H](C(=O)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.